molecular formula C5H6AgN2O2 B13733148 5-methyl-1H-pyrimidine-2,4-dione;silver CAS No. 20564-98-1

5-methyl-1H-pyrimidine-2,4-dione;silver

Cat. No.: B13733148
CAS No.: 20564-98-1
M. Wt: 233.98 g/mol
InChI Key: GBYKOTSCCXAAPZ-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrimidine-2,4-dione;silver is a compound that combines the organic molecule 5-methyl-1H-pyrimidine-2,4-dione with silver. The organic component, 5-methyl-1H-pyrimidine-2,4-dione, is also known as thymine, a nucleobase found in DNA. The addition of silver introduces unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the methylation of uracil. This can be achieved through the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

To incorporate silver, the synthesized 5-methyl-1H-pyrimidine-2,4-dione can be reacted with a silver salt, such as silver nitrate, in an aqueous solution. The reaction conditions typically involve stirring the mixture at room temperature until the desired compound precipitates out.

Industrial Production Methods

Industrial production of 5-methyl-1H-pyrimidine-2,4-dione;silver may involve large-scale synthesis of thymine followed by its reaction with silver salts. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrimidine-2,4-dione;silver can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methyl group in 5-methyl-1H-pyrimidine-2,4-dione can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymine derivatives.

Scientific Research Applications

5-methyl-1H-pyrimidine-2,4-dione;silver has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s thymine component is essential in DNA studies and genetic research.

    Medicine: Silver’s antimicrobial properties make this compound useful in developing antibacterial agents.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione;silver involves interactions at the molecular level. The thymine component can participate in hydrogen bonding and base pairing, crucial for DNA structure and function. Silver ions can disrupt microbial cell membranes and interfere with enzyme activity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrimidine-2,4-dione (Thymine): The organic component without silver.

    Uracil: A similar nucleobase found in RNA.

    Cytosine: Another nucleobase in DNA and RNA.

Uniqueness

The incorporation of silver into 5-methyl-1H-pyrimidine-2,4-dione imparts unique antimicrobial properties not found in the nucleobase alone. This makes 5-methyl-1H-pyrimidine-2,4-dione;silver particularly valuable in applications requiring both genetic and antimicrobial functionalities.

Properties

CAS No.

20564-98-1

Molecular Formula

C5H6AgN2O2

Molecular Weight

233.98 g/mol

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione;silver

InChI

InChI=1S/C5H6N2O2.Ag/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9);

InChI Key

GBYKOTSCCXAAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)NC1=O.[Ag]

Origin of Product

United States

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